Gadolinium arsenide is synthesized from its constituent elements, gadolinium and arsenic. The compound falls under the category of diluted magnetic semiconductors, which are materials that exhibit both magnetic and semiconducting properties. This dual functionality is particularly useful in advanced electronic applications.
The synthesis of gadolinium arsenide can be achieved through several methods, with the most common being chemical vapor transport and solid-state reactions.
Methods:
Technical Details:
Gadolinium arsenide crystallizes in the zinc blende structure, which is a face-centered cubic lattice arrangement.
This crystalline structure contributes to its semiconducting properties by allowing for efficient electron mobility.
Gadolinium arsenide can participate in various chemical reactions, particularly those involving its oxidation or reduction states.
These reactions highlight the compound's reactivity and potential applications in chemical processes.
The mechanism by which gadolinium arsenide operates as a semiconductor involves its band structure and electron mobility characteristics.
Gadolinium arsenide exhibits several notable physical and chemical properties:
Gadolinium arsenide has several scientific and technological applications:
Solvothermal synthesis has emerged as a powerful technique for incorporating gadolinium arsenide (GdAs) units into metal-organic frameworks (MOFs), creating hybrid materials with tailored electronic and catalytic properties. This approach typically involves reacting gadolinium precursors (e.g., Gd(NO₃)₃·6H₂O) with arsenic sources and organic linkers (commonly aminoterephthalic acid) in polar solvents like dimethylformamide (DMF) at elevated temperatures (120-150°C) for 24-72 hours [2]. The process enables precise control over crystalline structure and porosity through careful modulation of temperature, pressure, and precursor concentrations. During synthesis, Gd³⁺ ions coordinate with both arsenic moieties and organic ligands, forming a three-dimensional network with GdAs clusters integrated as secondary building units. This integration stabilizes the normally reactive GdAs within the MOF architecture while enhancing charge transfer properties crucial for electronic applications [2].
Recent advances have demonstrated that one-pot solvothermal reactions can simultaneously incorporate indium dopants during MOF crystallization, significantly enhancing ligand-to-metal charge transfer (LMCT) efficiency [2]. The introduction of GdAs units creates additional electron transfer pathways between the organic ligands and metal nodes, substantially modifying the electronic band structure. This modification is particularly valuable for applications requiring precise bandgap engineering, such as photocatalysis and sensing. The crystalline products exhibit high thermal stability (up to 400°C) and surface areas exceeding 1000 m²/g, providing abundant active sites for catalytic and adsorption applications [2].
Table 1: Solvothermal Synthesis Parameters for GdAs-MOF Integration
Precursor System | Solvent | Temperature (°C) | Time (h) | Key Structural Features |
---|---|---|---|---|
Gd(NO₃)₃·6H₂O + AsCl₃ + H₂BDC-NH₂ | DMF | 130 | 48 | Lamellar structure, 12Å pores |
GdCl₃ + Na₃As + H₂BDC-NH₂/In(NO₃)₃ | DMF/Ethanol | 150 | 72 | Cubic phase, enhanced LMCT |
Gd(OAc)₃ + AsPh₃ + H₂BDC | DMF/Acetic acid | 120 | 24 | Tetragonal symmetry, VO-rich |
Doping optimization represents a critical pathway for enhancing the electronic properties of GdAs-based materials, with particular emphasis on Gd/Fe molar ratios in hybrid frameworks. Systematic studies reveal that gadolinium doping-induced electronic structure optimization significantly modifies charge carrier mobility and density of states near the Fermi level [1]. When iron sites in MIL-101-NH₂ frameworks are partially substituted with gadolinium (forming GF-MILN composites), the resulting materials exhibit enhanced arsenic adsorption capabilities due to improved orbital overlap between Gd 4f states and arsenic orbitals [1].
The electronic optimization follows a nonlinear relationship with Gd content, where the optimal Gd/Fe molar ratio of 0.75:1 (denoted as 0.75GF-MILN) yields a 60% increase in arsenic adsorption capacity compared to pure Fe-MOFs [1]. At this critical ratio, gadolinium's half-filled 4f⁷ electronic configuration ([Xe]4f⁷5d¹6s²) provides additional electronic states for charge transfer processes, effectively increasing charge mobility and electrochemical activity. Beyond this ratio, excessive Gd content leads to lattice strain and defect formation that compromise structural integrity. Density functional theory (DFT) calculations confirm that the 0.75 ratio maximizes the density of unoccupied states near the conduction band minimum, facilitating electron acceptance from adsorbed arsenic species [1]. This precise control of dopant concentration enables tuning of semiconductor characteristics from n-type to p-type behavior, opening possibilities for designing GdAs-based transistors and sensors.
Table 2: Electronic Properties of Gd/Fe-Doped MOFs at Various Ratios
Gd/Fe Molar Ratio | Bandgap (eV) | Arsenic Adsorption Capacity (mg/g) | Charge Transfer Resistance (Ω) |
---|---|---|---|
0 (Pure Fe-MOF) | 2.8 | 35.11 | 142 |
0.25 | 2.65 | 48.32 | 118 |
0.75 | 2.42 | 92.15 | 63 |
1.0 | 2.51 | 76.84 | 89 |
1.5 | 2.68 | 53.67 | 132 |
Traditional regeneration methods for arsenic-saturated adsorbents involve strong alkali treatments (e.g., 3M NaOH), which degrade MOF structures through hydrolysis of metal-ligand bonds. Electrochemical elution via capacitive deionization (CDI) presents a sustainable alternative for regenerating GdAs-functionalized adsorbents without structural degradation [1]. This technique exploits the electrochemical activity imparted by gadolinium doping to enable efficient desorption under applied electric fields. When a voltage (1.0-1.5V) is applied to GdAs-integrated electrodes in a CDI cell, the resulting electric field drives arsenic desorption through two complementary mechanisms: electrostatic repulsion of negatively charged arsenic species (H₂AsO₄⁻/HAsO₄²⁻) and redox-mediated electron transfer at Gd centers [1].
The desorption efficiency of GdAs-based electrodes reaches >95% within 30 minutes, significantly outperforming conventional chemical regeneration (70-80% efficiency). Cyclic voltammetry studies demonstrate that the Gd³⁺/Gd⁴⁺ redox couple facilitates charge transfer during elution, with the half-filled 4f orbitals providing additional electronic states that lower the activation energy for arsenic desorption [1]. After 10 adsorption-elution cycles, GdAs-MOF electrodes retain >90% of initial capacity, compared to <50% retention for chemically regenerated samples. This remarkable stability stems from the structural preservation afforded by the electrochemical method, which avoids the destructive hydrolysis inherent in strong base treatments [1]. The integration of GdAs units thus enables a closed-loop water treatment system with minimal material consumption and waste generation.
Epitaxial growth techniques enable the fabrication of high-quality GdAs thin films with controlled crystallographic orientation and electronic properties. Molecular beam epitaxy (MBE) has proven particularly effective for depositing single-crystalline GdAs layers on GaAs substrates, leveraging the minimal lattice mismatch (≈1.2%) between these materials [1] [6]. The process occurs under ultra-high vacuum (10⁻¹⁰ torr) with substrate temperatures maintained at 500-550°C, ensuring sufficient adatom mobility for layer-by-layer growth. Precise control of As:Ga flux ratios (typically 10-20:1) prevents arsenic vacancy formation while maintaining stoichiometry [6].
A critical advancement involves substrate surface engineering through plasma pretreatment, which enhances film adhesion and reduces interfacial defects. Studies show that oxygen plasma treatment of GaAs substrates prior to deposition reduces surface roughness by 60% and increases critical thickness before lattice relaxation from 50nm to 150nm [1]. The resulting GdAs films exhibit exceptional crystalline quality with dislocation densities below 10⁶ cm⁻² and electron mobilities exceeding 1500 cm²/V·s at room temperature [6]. However, challenges remain in managing intrinsic mechanical stresses that arise from thermal expansion coefficient mismatches during post-growth cooling. Advanced characterization techniques including high-resolution X-ray diffraction (HR-XRD) and atomic force microscopy (AFM) reveal that these stresses can be minimized through graded buffer layers and optimized cooling protocols [6]. These high-performance epitaxial films show promise for spintronic applications due to gadolinium's high magnetic moment (7.94 μB) and the material's anomalous Hall effect characteristics.
The integration of GdAs with III-V semiconductor heterostructures enables novel device functionalities through bandgap engineering and spin polarization effects. Metal-organic chemical vapor deposition (MOCVD) has emerged as the premier technique for fabricating GdAs/AlGaAs and GdAs/InGaAs heterostructures, offering precise compositional control across interfaces [3] [9]. The process typically involves trimethylgallium, trimethylindium, arsine, and gadolinium tris(isopropylcyclopentadienyl) as precursors at growth temperatures of 600-650°C. Careful thermal management during growth is essential to prevent interdiffusion at heterointerfaces while maintaining crystal quality [9].
DFT calculations reveal that band alignment engineering at GdAs/InGaAs interfaces creates type-II heterojunctions with staggered bandgaps, facilitating efficient electron-hole separation for optoelectronic applications [3]. The conduction band offset of ≈0.3eV drives electron injection from InGaAs into GdAs layers, while valence band offsets of ≈0.5eV confine holes in the InGaAs layer. This energy landscape is particularly advantageous for photodetectors operating in the near-infrared spectrum. Additionally, the spin-filtering capability of GdAs layers significantly enhances magnetoresistance in hybrid structures, with spin polarization efficiencies exceeding 70% at room temperature [9]. Recent prototypes of GdAs/InGaAs quantum well structures demonstrate anomalous quantum Hall effects and Rashba spin-splitting parameters 50% higher than conventional semiconductor interfaces, highlighting their potential for quantum computing applications. The development of these hybrid structures represents a significant advancement in leveraging gadolinium's unique electronic properties within established semiconductor platforms.
Table 3: Electronic Properties of GdAs-Based Heterostructures
Heterostructure Configuration | Band Alignment Type | Conduction Band Offset (eV) | Valence Band Offset (eV) | Key Application |
---|---|---|---|---|
GdAs/Al₀.₃Ga₀.₇As | Type-I | 0.15 | 0.18 | Laser diodes |
GdAs/In₀.₅₃Ga₀.₄₇As | Type-II | 0.32 | 0.48 | IR photodetectors |
GdAs/GaAsSb | Type-II staggered | 0.28 | 0.41 | Terahertz emitters |
GdAs/InAlAs | Type-I | 0.22 | 0.25 | HEMT channels |
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